molecular formula C18H20BrN5O B11145209 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide

Cat. No.: B11145209
M. Wt: 402.3 g/mol
InChI Key: VACCFMMLQBKMOQ-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a synthetic small molecule characterized by a brominated indole core linked via an ethyl chain to a butanamide scaffold substituted with a 2-pyrimidinylamino group. The pyrimidinylamino group may enhance binding specificity to nucleotide-binding domains or enzymatic active sites, as seen in analogs targeting viral proteases or tubulin polymerization .

Properties

Molecular Formula

C18H20BrN5O

Molecular Weight

402.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide

InChI

InChI=1S/C18H20BrN5O/c19-15-4-5-16-14(13-15)6-11-24(16)12-10-20-17(25)3-1-7-21-18-22-8-2-9-23-18/h2,4-6,8-9,11,13H,1,3,7,10,12H2,(H,20,25)(H,21,22,23)

InChI Key

VACCFMMLQBKMOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NCCCC(=O)NCCN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Chemical Reactions Analysis

  • N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide can undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents include acids, bases, and oxidizing agents.
  • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

    • Chemistry : Used as a building block in drug discovery and organic synthesis.
    • Biology : Investigated for potential biological activities (e.g., antimicrobial, anticancer).
    • Medicine : May have therapeutic applications.
    • Industry : Possibly used in the synthesis of other compounds.
  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise effects.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The compound’s structural and functional attributes can be contextualized against analogs from the evidence, categorized by core scaffolds and substituents:

    Structural Analogs with Indole/Pyrimidine Motifs

    • N-(5-bromo-1-(pyrimidin-2-yl)-1H-indol-2-yl)-4-methylbenzenesulfonamide (): This analog shares the 5-bromoindole and pyrimidine subunits but replaces the butanamide-ethyl chain with a tosyl group. The absence of the flexible ethyl-butanamide linker likely reduces solubility and alters target engagement, as sulfonamide groups are more rigid and prone to hydrogen-bonding interactions.

    Butanamide-Based Derivatives

    • N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (): This tubulin inhibitor features a butanamide backbone but substitutes the indole and pyrimidine groups with a quinoline-ethynyl moiety. The quinoline group’s planar aromatic system may enhance intercalation with microtubules, whereas the target compound’s pyrimidinylamino group could favor polar interactions (e.g., with ATP-binding pockets). This structural divergence suggests distinct mechanisms of action despite shared scaffold classes .
    • Crystalline forms of N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-...phenyl)butanamide (): This structurally complex butanamide derivative includes a dimethylaminoethyl group and a glycosylated benzyl substituent.

    Benzamide-Based Analogs ()

    • 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide: This analog shares the pyrimidinylaminoethyl chain but employs a benzamide scaffold with an isoxazole-thioether substituent. Additionally, the isoxazole-thioether group could confer metabolic stability, whereas the bromoindole in the target compound may enhance hydrophobic binding .
    • N-[2-[(3,5-二氯-2-吡啶基)氨基]乙基]-2-[(4-噻唑基甲基)硫代]-benzamide: This compound substitutes pyrimidine with a dichloropyridine group and introduces a thiazole-thioether. The electron-withdrawing chlorine atoms may increase electrophilicity, favoring covalent interactions absent in the target compound. Such differences underscore the pyrimidinylamino group’s role in non-covalent binding (e.g., hydrogen bonding) .

    Table 1: Key Structural and Functional Comparisons

    Compound Class Core Scaffold Key Substituents Potential Target/Application Evidence Source
    Target Compound Butanamide 5-Bromoindole, Pyrimidinylamino Kinases, Tubulin
    Tosyl-Indole-Pyrimidine Sulfonamide 5-Bromoindole, Pyrimidine, Tosyl Anticancer (rigid binding)
    Quinoline-Butanamide Butanamide Quinoline-ethynyl Tubulin polymerization inhibition
    Isoxazole-Benzamide Benzamide Isoxazole-thioether, Pyrimidinylamino Metabolic stability-focused agents
    Thiazole-Benzamide Benzamide Thiazole-thioether, Dichloropyridine Electrophilic-targeting therapies

    Biological Activity

    N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

    Chemical Structure and Properties

    The compound has the following molecular characteristics:

    • Molecular Formula : C20_{20}H22_{22}BrN5_{5}O
    • Molecular Weight : Approximately 469.3 g/mol
    • Structure : The compound features an indole moiety, a pyrimidine ring, and an amide functional group, which contribute to its biological properties.

    This compound exhibits a multifaceted mechanism of action that includes:

    • Serotonin Receptor Modulation : The indole structure is known for its interaction with serotonin receptors, potentially influencing mood and anxiety disorders.
    • GABA-A Receptor Interaction : Similar to benzodiazepines, this compound may modulate GABA-A receptors, enhancing inhibitory neurotransmission and providing anxiolytic effects.

    Biological Activity

    Research indicates that this compound demonstrates various biological activities:

    • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
    • Antioxidant Activity : The presence of the bromine atom may enhance its reactivity, contributing to antioxidant properties.
    • Potential Anticancer Effects : Some derivatives of brominated indoles have shown promise in inhibiting cancer cell proliferation.

    Comparative Analysis with Related Compounds

    The following table compares this compound with other similar compounds:

    Compound NameStructureKey Features
    FluoxetineFluoxetine StructureSelective serotonin reuptake inhibitor; used for depression
    DiazepamDiazepam StructureBenzodiazepine; anxiolytic effects through GABA-A receptor modulation
    SertralineSertraline StructureAnother selective serotonin reuptake inhibitor; similar therapeutic uses

    This compound stands out due to its dual action on both serotonin and GABA-A receptors, potentially offering a broader therapeutic profile compared to other compounds that target only one system.

    Study 1: Antimicrobial Activity

    A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.

    Study 2: Antioxidant Properties

    In vitro assays demonstrated that the compound exhibited strong antioxidant activity. The ability to scavenge free radicals was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a dose-dependent response.

    Study 3: Cancer Cell Proliferation Inhibition

    Research focused on the effects of this compound on various cancer cell lines. The findings revealed that it inhibited cell proliferation through apoptosis induction, warranting further investigation into its anticancer mechanisms.

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